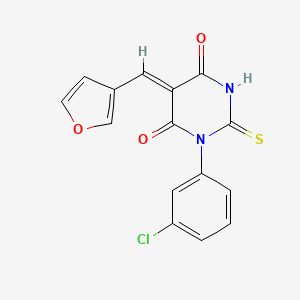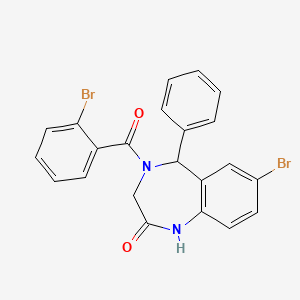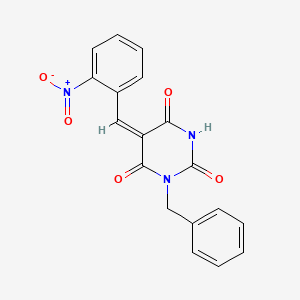![molecular formula C15H7Cl2F6NO B5147799 N-[3,5-bis(trifluoromethyl)phenyl]-2,5-dichlorobenzamide](/img/structure/B5147799.png)
N-[3,5-bis(trifluoromethyl)phenyl]-2,5-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]-2,5-dichlorobenzamide, also known as BTF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTF belongs to the class of benzamides and is synthesized through a multi-step process involving several chemical reactions. In
Mechanism of Action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2,5-dichlorobenzamide is not completely understood, but it is believed to act through multiple pathways. In cancer cells, N-[3,5-bis(trifluoromethyl)phenyl]-2,5-dichlorobenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), leading to the suppression of cancer cell growth and proliferation. N-[3,5-bis(trifluoromethyl)phenyl]-2,5-dichlorobenzamide also induces apoptosis, or programmed cell death, in cancer cells. In the brain, N-[3,5-bis(trifluoromethyl)phenyl]-2,5-dichlorobenzamide reduces oxidative stress and inflammation by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2) and decreasing the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects:
N-[3,5-bis(trifluoromethyl)phenyl]-2,5-dichlorobenzamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, N-[3,5-bis(trifluoromethyl)phenyl]-2,5-dichlorobenzamide inhibits the activity of HDACs, leading to the suppression of cancer cell growth and proliferation. N-[3,5-bis(trifluoromethyl)phenyl]-2,5-dichlorobenzamide also induces apoptosis in cancer cells by activating caspase enzymes. In the brain, N-[3,5-bis(trifluoromethyl)phenyl]-2,5-dichlorobenzamide reduces oxidative stress and inflammation by inhibiting the activity of COX-2 and decreasing the production of ROS. N-[3,5-bis(trifluoromethyl)phenyl]-2,5-dichlorobenzamide also exhibits neuroprotective effects by increasing the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
N-[3,5-bis(trifluoromethyl)phenyl]-2,5-dichlorobenzamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. N-[3,5-bis(trifluoromethyl)phenyl]-2,5-dichlorobenzamide has been shown to be effective at low concentrations, making it a cost-effective option for lab experiments. However, N-[3,5-bis(trifluoromethyl)phenyl]-2,5-dichlorobenzamide also has some limitations, including its poor solubility in water and its instability under certain conditions. These limitations can make it challenging to work with N-[3,5-bis(trifluoromethyl)phenyl]-2,5-dichlorobenzamide in certain experiments.
Future Directions
There are several future directions for the research and development of N-[3,5-bis(trifluoromethyl)phenyl]-2,5-dichlorobenzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of N-[3,5-bis(trifluoromethyl)phenyl]-2,5-dichlorobenzamide. Another direction is the exploration of the therapeutic potential of N-[3,5-bis(trifluoromethyl)phenyl]-2,5-dichlorobenzamide in other diseases, such as autoimmune disorders and cardiovascular disease. Additionally, the mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2,5-dichlorobenzamide needs to be further elucidated to better understand its effects on cancer cells and the brain. Finally, the development of N-[3,5-bis(trifluoromethyl)phenyl]-2,5-dichlorobenzamide analogs with improved solubility and stability could lead to the discovery of more potent and effective therapeutic agents.
Synthesis Methods
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2,5-dichlorobenzamide involves several chemical reactions, including the chlorination of 2,5-dichlorobenzoic acid, the nitration of 3,5-bis(trifluoromethyl)aniline, and the coupling reaction between the two intermediates. The final product is obtained after purification and isolation through various techniques such as column chromatography and recrystallization.
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]-2,5-dichlorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. In cancer research, N-[3,5-bis(trifluoromethyl)phenyl]-2,5-dichlorobenzamide has been shown to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer. N-[3,5-bis(trifluoromethyl)phenyl]-2,5-dichlorobenzamide also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain, making it a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-[3,5-bis(trifluoromethyl)phenyl]-2,5-dichlorobenzamide has been shown to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2,5-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2F6NO/c16-9-1-2-12(17)11(6-9)13(25)24-10-4-7(14(18,19)20)3-8(5-10)15(21,22)23/h1-6H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJQCBJFIKWGMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5147733.png)
![5-(2-isopropoxy-3-methoxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B5147735.png)
![3-(5-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate](/img/structure/B5147742.png)
![4-[(benzylthio)methyl]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5147750.png)
![4-({3-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine](/img/structure/B5147758.png)

![7-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5147775.png)
![N-[2-(2-furyl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5147782.png)

![3-(4-fluorophenyl)-5-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5147793.png)



